molecular formula C9H7ClN2O2 B12307535 Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate

Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate

Cat. No.: B12307535
M. Wt: 210.62 g/mol
InChI Key: XHUUUJGZKHXSQK-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-B]pyridine core substituted with a methyl ester and a chlorine atom. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1H-pyrrolo[3,2-B]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrrolo[3,2-B]pyridine core can undergo oxidation or reduction under appropriate conditions.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxidized products such as N-oxides.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylic acid.

Scientific Research Applications

Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Similar structure but different substitution pattern.

    Pyrrolo[3,4-c]pyridine derivatives: Different ring fusion but similar heterocyclic core.

    Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings.

Uniqueness

Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methyl ester group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-5(10)4-7-6(12-8)2-3-11-7/h2-4,11H,1H3

InChI Key

XHUUUJGZKHXSQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=N1)C=CN2)Cl

Origin of Product

United States

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